molecular formula C14H14O3 B1346370 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone CAS No. 37707-72-5

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone

Cat. No.: B1346370
CAS No.: 37707-72-5
M. Wt: 230.26 g/mol
InChI Key: MBERCTJMXDKBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6 and 7 positions and an ethanone group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions. This step can be achieved using methanol and a suitable catalyst under controlled conditions.

    Acylation: The methoxylated naphthalene is then subjected to acylation to introduce the ethanone group at the 2 position. This can be done using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy and ethanone groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanone: Similar structure but with only one methoxy group.

    1-(7-Methoxynaphthalen-2-yl)ethanone: Similar structure but with the methoxy group at the 7 position.

    1-(6,7-Dimethoxynaphthalen-2-yl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is unique due to the presence of two methoxy groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6,7-dimethoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBERCTJMXDKBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299910
Record name 1-(6,7-dimethoxynaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37707-72-5
Record name MLS002920210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(6,7-dimethoxynaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Reactant of Route 6
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.